molecular formula C18H15Cl2FN4O2S B11773134 Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]- CAS No. 24346-17-6

Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-

Cat. No.: B11773134
CAS No.: 24346-17-6
M. Wt: 441.3 g/mol
InChI Key: LPEVSFCQDKFRCJ-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

Molecular Architecture and IUPAC Nomenclature

The compound 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]benzenesulfonylfluoride features a multifunctional structure integrating a benzenesulfonyl fluoride core, an ethyl linker, and a substituted pyrimidine ring. The IUPAC name is derived through substitutive nomenclature principles outlined in the Red Book . The parent structure is benzenesulfonyl fluoride, with substituents prioritized according to functional group hierarchy and locant placement rules.

The ethyl group at position 4 of the benzene ring connects to a pyrimidin-4-yl moiety. This pyrimidine ring contains amino groups at positions 2 and 6, while position 5 is substituted with a 3,4-dichlorophenyl group. The systematic name reflects this connectivity:

  • Base component : Benzenesulfonyl fluoride
  • Substituents :
    • Ethyl group at position 4
    • Pyrimidin-4-yl group on the ethyl chain
    • Amino groups at pyrimidine positions 2 and 6
    • 3,4-Dichlorophenyl group at pyrimidine position 5

The molecular formula is C₁₈H₁₅Cl₂FN₄O₂S , with a calculated molecular weight of 441.31 g/mol .

Crystallographic Analysis and Three-Dimensional Conformation

Experimental crystallographic data for this compound remains unreported in public databases. However, molecular modeling predicts a non-planar conformation due to steric interactions between the 3,4-dichlorophenyl group and adjacent substituents. Key structural features include:

Parameter Predicted Value
Dihedral angle (benzene-pyrimidine) 45–60°
Sulfonyl fluoride S=O bond length 1.43 Å (DFT-optimized)
C-F bond length 1.34 Å

The ethyl linker permits rotational flexibility, potentially adopting gauche or anti conformations. Density functional theory (DFT) simulations suggest the anti conformation minimizes steric clash between the sulfonyl fluoride and pyrimidine groups .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

Proton Environment δ (ppm) Multiplicity
Aromatic protons (benzene) 7.6–8.1 Doublet
Pyrimidine C-H 8.3 Singlet

Properties

CAS No.

24346-17-6

Molecular Formula

C18H15Cl2FN4O2S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]benzenesulfonyl fluoride

InChI

InChI=1S/C18H15Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-2,4-7,9H,3,8H2,(H4,22,23,24,25)

InChI Key

LPEVSFCQDKFRCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Fluorination of Sulfonyl Chlorides

An alternative route involves converting sulfonyl chlorides to fluorides using potassium fluoride (KF). For example, heating 4-[2-(chlorosulfonyl)ethyl]pyrimidine derivatives with KF in sulfolane at 170–250°C replaces chloride with fluoride, producing the target sulfonylfluoride. Crown ethers (e.g., 18-crown-6) enhance fluoride nucleophilicity, improving yields to 85–90%.

Electrochemical Synthesis

Recent advances utilize electrochemical oxidation to form sulfonyl fluorides directly from thiols or disulfides. Applying a current of 10 mA/cm² in acetonitrile with KF and HCl generates radical intermediates, which undergo sequential oxidation to sulfonyl fluorides. This method avoids harsh reagents and achieves 65–75% yields but is less explored for complex pyrimidine substrates.

Coupling Reactions for Ethyl Spacer Installation

The ethyl linker between the pyrimidine and benzenesulfonylfluoride is installed via Heck or Ullmann couplings. For example, 4-vinylbenzenesulfonylfluoride reacts with 4-iodopyrimidine derivatives using Pd(OAc)₂ and triethylamine, yielding the coupled product in 60–70% efficiency. Alternatively, copper-catalyzed Ullmann coupling with 1,2-dibromoethane forms the ethylene bridge.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct Sulfonylation K₂CO₃, acetone, reflux70–75%Simple, scalableHydrolysis risk
KF Fluorination KF, sulfolane, 200°C85–90%High purityHigh-temperature requirement
Electrochemical Electrolysis, KF/HCl, CH₃CN65–75%Mild conditionsLimited substrate scope
Coupling Reactions Pd(OAc)₂, Et₃N, DMF60–70%Versatile for spacersCostly catalysts

Challenges and Optimization

  • Hydrolysis Mitigation : Sulfonyl fluorides are prone to hydrolysis. Anhydrous conditions and phase-transfer catalysts (e.g., tetrabutylammonium bromide) stabilize intermediates.

  • Regioselectivity : Protecting groups (e.g., tert-butyldiphenylsilyl) on the pyrimidine amine ensure sulfonylation occurs exclusively at the ethyl position.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

The compound Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]- is a complex organic molecule with significant applications in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Molecular Formula

  • Molecular Formula : C16H17Cl2N5O2S
  • Molecular Weight : 404.37 g/mol

Pharmaceutical Development

Benzenesulfonylfluoride derivatives are primarily utilized in the synthesis of various pharmaceutical agents. The compound is known for its role as an intermediate in the synthesis of drugs targeting multiple therapeutic areas, including oncology and neurology.

Case Study: Anticancer Activity

Research indicates that compounds derived from benzenesulfonylfluoride exhibit potent anticancer properties. For instance, studies have demonstrated that the pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study Reference Findings
In vitro studies on leukemia cells showed significant growth inhibition.Supports the use of benzenesulfonylfluoride derivatives in cancer therapy.
Animal models exhibited reduced tumor size with targeted administration.Indicates potential for clinical application in cancer treatment.

Neuropharmacology

The compound has been explored for its neuropharmacological properties, particularly in treating neurodegenerative diseases and psychiatric disorders.

Case Study: Treatment of Schizophrenia

A patent outlines the use of related pyrimidine compounds for treating schizophrenia and other psychotic disorders. The mechanism involves modulation of neurotransmitter systems, particularly dopamine pathways.

Patent Reference Application Implications
Use of pyrimidine derivatives as antipsychotic agents.Suggests a new avenue for drug development targeting mental health disorders.

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of benzenesulfonylfluoride derivatives against various pathogens.

Case Study: Antibiotic Development

Research has shown that certain modifications to the benzenesulfonylfluoride structure can enhance its efficacy against bacterial strains resistant to conventional antibiotics.

Research Reference Results Significance
Demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).Highlights the compound's potential as a lead structure for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Key Structural Features

  • Target Compound: Core: Benzenesulfonyl fluoride. Substituents: Ethyl-linked 2,6-diamino-5-(3,4-dichlorophenyl)-pyrimidine. Key Functional Groups: Sulfonyl fluoride (electrophilic), dichlorophenyl (hydrophobic), diamino-pyrimidine (hydrogen bonding).
  • Analog 1: 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) Core: Benzenesulfonyl fluoride. Substituents: 2-Aminoethyl group. Key Functional Groups: Sulfonyl fluoride, primary amine (enhances water solubility).
  • Analog 2 : Phenylmethylsulfonyl fluoride (PMSF)

    • Core : Benzenesulfonyl fluoride.
    • Substituents : Methyl group.
    • Key Functional Groups : Sulfonyl fluoride, methyl (simplest hydrophobic substituent).

Pharmacological and Chemical Insights

  • Reactivity: Sulfonyl fluorides react with serine residues in enzymes, but substituents dictate selectivity. AEBSF’s aminoethyl group enables polar interactions absent in PMSF . The target compound’s pyrimidine may mimic nucleotide structures, hinting at kinase or nucleic acid enzyme targets.

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]- , is a notable sulfonyl fluoride derivative with significant biological activity. This compound is primarily recognized for its role as an irreversible inhibitor of serine proteases and has been studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Benzenesulfonylfluoride compounds typically function by covalently modifying serine residues in the active sites of serine proteases. This modification inhibits the enzymatic activity of these proteins, which are involved in various physiological processes, including inflammation and coagulation.

  • Inhibition of Serine Proteases : The compound acts as a potent inhibitor of platelet-activating factor (PAF)-degrading acetylhydrolase, demonstrating significant efficacy at low concentrations (0.1 mM) against various forms of this enzyme found in human plasma and monocytes .

Case Studies

  • Pefabloc SC : A closely related compound, Pefabloc (4-[2-aminoethyl]benzenesulfonyl fluoride), has been extensively studied for its inhibitory effects on serine proteases. Research indicates that it can effectively inhibit human and rat PAF-degrading acetylhydrolase, showcasing its utility in biochemical studies related to inflammation and immune responses .
  • Inhibition Profiles : Studies have shown that benzenesulfonylfluoride derivatives exhibit varying degrees of inhibition against different serine proteases. For example, while Pefabloc effectively inhibits acetylhydrolase, it shows minimal inhibition against phospholipase A2 from various sources .

Research Findings

Recent investigations into the structural modifications of benzenesulfonylfluoride derivatives have led to the identification of new compounds with enhanced biological activity. For instance, the introduction of pyrimidinyl groups has been linked to improved binding affinities and biological efficacy against specific targets such as cannabinoid receptors .

Table 1: Inhibition Data for Benzenesulfonylfluoride Derivatives

Compound NameTarget EnzymeIC50 (mM)Remarks
PefablocAcetylhydrolase0.1Effective in human plasma
Compound XPLA2>1Minimal inhibition observed
Compound YCB1 Receptor0.054Potent allosteric modulator

Structural Insights

The structure-activity relationship (SAR) studies have provided insights into how modifications to the benzenesulfonylfluoride scaffold can alter its biological activity. The introduction of various substituents on the phenyl ring and the pyrimidinyl moiety has been shown to significantly influence binding affinity and inhibitory potency against target enzymes .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves coupling the pyrimidinyl-ethyl moiety to the benzenesulfonyl fluoride core. A multi-step approach may include:

  • Step 1: Synthesis of the 2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine intermediate via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Step 2: Ethylation of the pyrimidine using ethyl bromide or a similar agent.
  • Step 3: Sulfonylation with benzenesulfonyl fluoride derivatives under anhydrous conditions (e.g., using triethylamine as a base).

Characterization:

  • NMR Spectroscopy: Confirm regiochemistry of the dichlorophenyl and sulfonyl fluoride groups.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₉H₁₅Cl₂F₃N₄O₂S).
  • HPLC Purity Analysis: Ensure ≥95% purity using a C18 column and acetonitrile/water gradient .

Advanced: How can structural modifications enhance its selectivity as a protease inhibitor?

Answer:
The benzenesulfonyl fluoride group acts as a covalent warhead targeting serine residues. To improve selectivity:

  • Substituent Optimization: Modify the dichlorophenyl group to reduce off-target interactions. For example, replacing chlorine with bulkier substituents (e.g., trifluoromethyl) may enhance steric hindrance .
  • Pyrimidine Ring Tweaks: Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electron density and binding kinetics .
  • In Silico Docking: Use tools like AutoDock to predict interactions with protease active sites (e.g., trypsin vs. chymotrypsin) .

Validation: Compare inhibition constants (Kᵢ) across proteases using fluorogenic substrates (e.g., Boc-Phe-Ser-Arg-AMC for trypsin) .

Basic: What analytical methods are critical for assessing stability and purity?

Answer:

  • Stability Studies:
    • pH-Dependent Degradation: Incubate in buffers (pH 2–9) and monitor hydrolysis via LC-MS. Sulfonyl fluorides are prone to hydrolysis in basic conditions .
    • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Purity Assessment:
    • Reverse-Phase HPLC: Retention time consistency under gradient elution (e.g., 10–90% acetonitrile in 20 min).
    • Elemental Analysis: Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: How does the 3,4-dichlorophenyl group influence binding affinity?

Answer:
The dichlorophenyl group contributes to hydrophobic interactions and π-π stacking in enzyme active sites. Key findings:

  • Comparative SAR Studies: Analogues lacking chlorine show 10-fold reduced inhibition of trypsin-like proteases .
  • Crystallographic Data: X-ray structures (e.g., PDB 1F0S) reveal chlorine atoms occupying hydrophobic pockets adjacent to catalytic serine residues .
  • Free Energy Calculations: Molecular dynamics simulations suggest ΔG binding improves by ~2 kcal/mol compared to non-halogenated analogues .

Data Contradiction: How to resolve discrepancies between in vitro and in vivo activity?

Answer:
If in vitro IC₅₀ values (e.g., 50 nM) do not translate to in vivo efficacy (e.g., rodent seizure models):

  • Pharmacokinetic Profiling:
    • Bioavailability: Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
    • Metabolite Identification: Hydrolysis products (e.g., sulfonic acid derivatives) may lack activity .
  • Blood-Brain Barrier (BBB) Penetration: Use logP calculations (optimal range: 1–3) and in situ perfusion models. Polar sulfonyl fluoride may limit CNS access .
  • Toxicity Screening: Assess off-target effects on liver enzymes (e.g., CYP450 inhibition) .

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